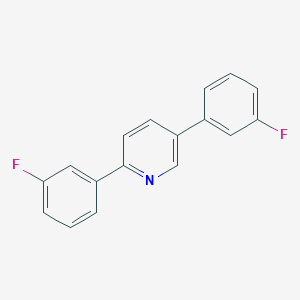
2,5-Bis(3-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(3-fluorophenyl)pyridine is an organic compound with the molecular formula C17H11F2N It is characterized by a pyridine ring substituted at the 2 and 5 positions with 3-fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2,5-dibromopyridine.
Grignard Reaction: 3-Fluorobenzaldehyde is converted to 3-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.
Coupling Reaction: The Grignard reagent is then reacted with 2,5-dibromopyridine in the presence of a palladium catalyst (such as Pd(PPh3)4) to form the desired product.
The reaction conditions typically involve refluxing the mixture in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Wirkmechanismus
The mechanism of action of 2,5-Bis(3-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms in the compound can enhance its binding affinity and specificity for certain targets, leading to improved efficacy in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(3-fluorophenyl)pyridine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)pyridine: Similar structure but with fluorine atoms at the 4-position of the phenyl rings.
2,5-Bis(3-chlorophenyl)pyridine: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
2,5-Bis(3-methylphenyl)pyridine: Methyl groups instead of fluorine, leading to different electronic and steric properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H11F2N |
|---|---|
Molekulargewicht |
267.27 g/mol |
IUPAC-Name |
2,5-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)14-7-8-17(20-11-14)13-4-2-6-16(19)10-13/h1-11H |
InChI-Schlüssel |
MVHFLFSHHDGGJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


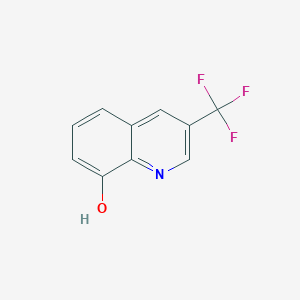



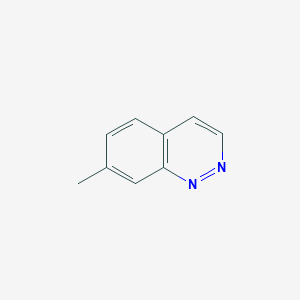
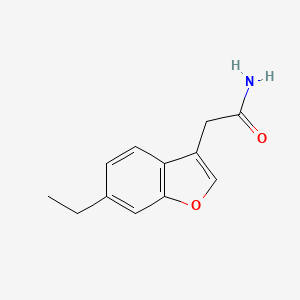
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)

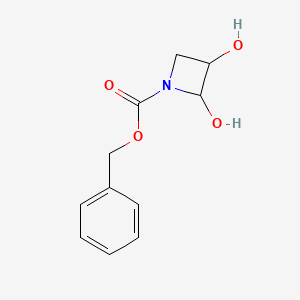
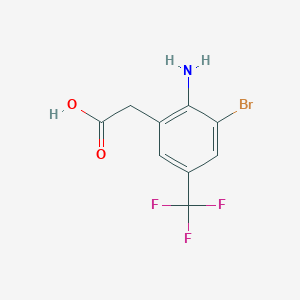

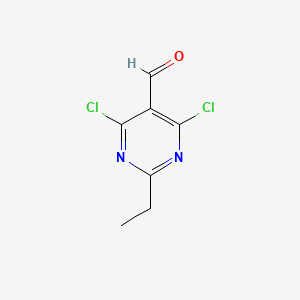
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)

